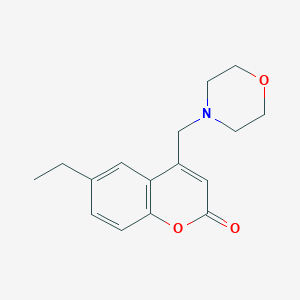

6-乙基-4-(吗啉-4-基甲基)色酮-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

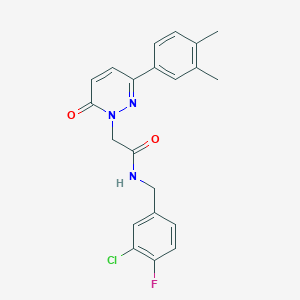

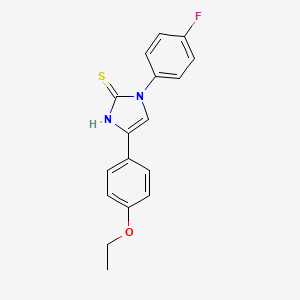

“6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one” is a molecular entity with the formula C16H19NO3 . It is a type of 2H/4H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, such as “6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one”, has been a subject of significant interest in the pharmaceutical sector . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one” is characterized by a fusion of a benzene nucleus with a dihydropyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .科学研究应用

合成和DNA-PK抑制

色酮衍生物的一个关键应用,与6-乙基-4-(吗啉-4-基甲基)色酮-2-one密切相关,是在DNA依赖性蛋白激酶(DNA-PK)的抑制剂合成中,DNA-PK在DNA修复过程中至关重要。这一应用的重点是开发色酮衍生物的有效合成路线,这些衍生物作为中间体用于合成有效的DNA-PK抑制剂。这些化合物,如NU7441,通过靶向癌细胞中的DNA修复机制,在增强放射治疗和化学治疗效果方面表现出显著的潜力(Aristegui等,2006),(Hardcastle等,2005)。

有机合成和催化

色酮化合物在有机合成中也至关重要,在反应中表现出多功能性,如水中的单罐多组分合成,它突出了通过减少有害材料的使用和简化工艺来实现环保的方法(Heravi等,2011)。这种方法强调了此类化合物在开发可持续化学工艺中的重要性。

神经保护和酶抑制

此外,已经合成并评估了带有吗啉/苯哌嗪部分的新型吡喃[3,2-c]色烯衍生物的神经保护作用和酶抑制活性。这些化合物对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BuChE)表现出有希望的结果,对治疗阿尔茨海默氏症等神经退行性疾病具有重要意义(Sameem等,2017)。

材料科学应用

在材料科学中,吗啉官能化的聚碳酸酯水凝胶已被开发用于重金属离子螯合。这些水凝胶表现出对pH值的刺激响应特性,展示了它们在环境修复中通过从水溶液中捕获和保留铅离子而发挥的潜力(Kawalec等,2013)。

未来方向

Given the versatile biological profiles of 2H/4H-chromenes, there is significant interest in the synthesis of heterocycle-incorporated chromene derivatives as potential scaffolds in the pharmaceutical sector . Future research may focus on developing more potent, new, and safe synthetic methodologies for chromene derivatives .

属性

IUPAC Name |

6-ethyl-4-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-12-3-4-15-14(9-12)13(10-16(18)20-15)11-17-5-7-19-8-6-17/h3-4,9-10H,2,5-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIWVBOXYCTYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)